4-dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one

Lipophilicity Solvent Extraction Phase Transfer

4-Dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one (CAS 58248-65-0) is a 4-acyl-5-pyrazolone derivative belonging to the heterocyclic β-diketone family of chelating ligands. Its structure features a 1-phenyl-3-methyl-pyrazolone core functionalized at the C4 position with a linear twelve-carbon dodecanoyl acyl chain (C₁₂H₂₃CO–).

Molecular Formula C22H32N2O2
Molecular Weight 356.5 g/mol
CAS No. 58248-65-0
Cat. No. B15214231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one
CAS58248-65-0
Molecular FormulaC22H32N2O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C
InChIInChI=1S/C22H32N2O2/c1-3-4-5-6-7-8-9-10-14-17-20(25)21-18(2)23-24(22(21)26)19-15-12-11-13-16-19/h11-13,15-16,21H,3-10,14,17H2,1-2H3
InChIKeyZGLNYPQAUHQFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one (CAS 58248-65-0): Core Identity and Procurement Baseline


4-Dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one (CAS 58248-65-0) is a 4-acyl-5-pyrazolone derivative belonging to the heterocyclic β-diketone family of chelating ligands [1]. Its structure features a 1-phenyl-3-methyl-pyrazolone core functionalized at the C4 position with a linear twelve-carbon dodecanoyl acyl chain (C₁₂H₂₃CO–) . With a molecular formula of C₂₂H₃₂N₂O₂ and a molecular weight of 356.5 g/mol, the compound possesses 12 rotatable bonds—substantially more than shorter-chain analogs—contributing to its unique conformational flexibility and lipophilic character . It is supplied primarily as a research chemical for metal coordination chemistry, solvent extraction, and materials science applications .

Why Generic Substitution Fails for 4-Dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one in Metal Extraction and Materials Research


Within the 4-acyl-5-pyrazolone class, the length and nature of the C4 acyl substituent are the dominant structural variables governing extraction efficiency, selectivity, and phase-transfer behavior [1]. Systematic studies on polymethylene chain length in bis(4-acylpyrazolones) demonstrate that extraction equilibrium constants (Kex) for trivalent lanthanoids are non-monotonic functions of chain length, with an optimum around n=8 methylene units (sebacoyl) and a significant decline at n=10 (dodecandioyl) [2]. Consequently, a user cannot substitute the dodecanoyl derivative with a benzoyl (n=0), hexanoyl (n=4), or stearoyl (n=16) analog and expect equivalent or predictable performance—the chain-length-dependent steric and lipophilic effects fundamentally alter metal coordination stoichiometry, organic-phase solubility, and extraction pH₀.₅ values [3]. Procurement decisions must therefore be driven by compound-specific evidence rather than class-level assumptions.

Product-Specific Quantitative Evidence Guide for 4-Dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one


Calculated Lipophilicity (cLogP) Differentiates the Dodecanoyl Derivative from Shorter-Chain 4-Acyl-5-pyrazolone Analogs

The dodecanoyl (C12) chain confers substantially higher calculated lipophilicity compared to commonly employed shorter-chain 4-acyl-5-pyrazolone analogs. The estimated XLogP3-AA for 4-dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one is significantly greater than that of the benzoyl analog HPMBP (1-phenyl-3-methyl-4-benzoyl-5-pyrazolone; cLogP ~3.5) [1]. This elevated lipophilicity directly impacts organic-phase solubility and extraction efficiency in liquid–liquid systems, as extraction of metal ions with 4-acyl-5-pyrazolones is governed by the partitioning of both the neutral ligand and the metal–chelate complex into the organic phase [2]. A higher logP value predicts reduced aqueous solubility of the ligand, minimized ligand loss to the aqueous phase, and enhanced phase-transfer driving force for hydrophobic metal complexes [3].

Lipophilicity Solvent Extraction Phase Transfer

Film-Forming Capability at the Air–Water Interface: Langmuir–Blodgett Monolayer Stability Distinguishes the Dodecanoyl from Benzoyl-Substituted Rare-Earth Complexes

In a direct comparative study, rare-earth complexes bearing the 4-dodecanoyl-5-pyrazolone ligand formed stable Langmuir–Blodgett (LB) films at the air–water interface, whereas the corresponding benzoyl-substituted analog did not demonstrate equivalent film stability [1]. Specifically, the dysprosium complex of 4-dodecanoyl-1-phenyl-3-methyl-pyrazol-5-one (Compound B) produced stable π–A isotherms suitable for LB film deposition, while the benzoyl analog (Compound A) showed inferior monolayer characteristics under identical conditions [2]. The long dodecanoyl alkyl chain provides the necessary hydrophobic–hydrophilic balance for ordered monolayer formation, a property that is structurally inaccessible to short-chain or aromatic 4-acyl substituents [3].

Langmuir-Blodgett Films Nonlinear Optics Rare-Earth Complexes

Polymethylene Chain Length Optimization: Extraction Efficiency Peaks at Intermediate Chain Lengths, Positioning the Dodecanoyl Derivative for Differentiated Selectivity

Systematic studies on bis(4-acylpyrazolones) with varying polymethylene chain lengths (adipoyl n=4, suberoyl n=6, sebacoyl n=8, dodecandioyl n=10) reveal a non-monotonic trend in trivalent lanthanoid (Nd³⁺, Eu³⁺, Tm³⁺) extraction efficiency [1]. The extraction equilibrium constants (Kex) initially increase with chain length from n=4 to n=8 (sebacoyl) and then decrease for n=10 (dodecandioyl) [2]. This steric effect, attributed to the distance between the two carbonyl oxygen coordination sites, suggests that the mono-dodecanoyl derivative (with a single C12 chain) occupies a structurally distinct space—providing high lipophilicity without the bidentate chelate constraints that penalize extraction at the longest chain lengths [3]. While direct Kex values for the target mono-dodecanoyl compound are not available, the class-level data predict different extraction pH₀.₅ and metal selectivity profiles compared to both shorter-chain mono-acyl derivatives and bis-dodecandioyl ligands.

Solvent Extraction Lanthanide Separation Structure–Activity Relationship

Distinct Metal Coordination Stoichiometry: Mono-Acyl vs. Bis-Acyl Pyrazolone Ligands with Long Polymethylene Chains

The coordination behavior of 4-acyl-5-pyrazolones differs fundamentally between mono-acyl (one chelating site) and bis-acyl (two chelating sites) architectures at long chain lengths [1]. The bis-ligand HL-10-LH (with a dodecane-1,12-dione bridge linking two pyrazolone units) forms polynuclear species with lanthanum and europium (La₂(L-10-L)₂(L-10-LH)₂ and Euₙ(L-10-L)ₙ(L-10-LH)ₙ, n=1,2), whereas the mono-acyl analog HPMBP forms well-defined ML₃ complexes [2]. The target mono-dodecanoyl compound, bearing a single C12 acyl chain and one β-diketone chelating pocket, is expected to coordinate metal ions in the simpler MLₙ (n=1–3) stoichiometry characteristic of mono-4-acyl-5-pyrazolones, avoiding the polynuclear speciation that complicates phase behavior and extraction isotherms in bis-ligand systems [3]. This distinction is critical for applications requiring predictable extraction stoichiometry, such as analytical separations and potentiometric sensor development.

Coordination Chemistry Stoichiometry Lanthanide Complexes

Proton Donor Count (HBD=0) Differentiates the Target Compound from its 1,2-Dihydro Tautomer (CAS 98213-02-6, HBD=1) and Impacts Hydrogen-Bonding-Driven Aggregation

The target compound (CAS 58248-65-0, 2,4-dihydro form) has zero hydrogen bond donor (HBD) count, whereas its tautomeric counterpart (CAS 98213-02-6, 1,2-dihydro form) possesses one HBD . This structural distinction arises from the position of the double bond within the pyrazolone ring and has direct consequences for intermolecular hydrogen bonding, crystal packing, and aggregation behavior in non-polar solvents [1]. The absence of a hydrogen bond donor in the target compound reduces the propensity for self-association via intermolecular N–H···O hydrogen bonds, which is a known phenomenon in 1,2-dihydro pyrazolones that can lead to dimerization and altered solubility characteristics [2]. For procurement purposes, this tautomeric specificity must be verified by the supplier, as the two forms may coexist or interconvert under certain conditions.

Tautomerism Hydrogen Bonding Physicochemical Properties

Best Research and Industrial Application Scenarios for 4-Dodecanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one Based on Verified Evidence


Nonlinear Optical (NLO) Thin-Film Device Fabrication via Langmuir–Blodgett Deposition

The dodecanoyl derivative is uniquely suited for fabricating second-harmonic generation (SHG) active Langmuir–Blodgett films when complexed with rare-earth ions such as dysprosium. As demonstrated by Li et al. (1996), the dodecanoyl-pyrazolone dysprosium complex forms stable monolayers at the air–water interface and produces measurable SHG—a property not accessible with the benzoyl-substituted analog [1]. Researchers developing NLO materials should procure the dodecanoyl derivative specifically for LB film-based device architectures.

Lanthanide and Actinide Solvent Extraction in High-Lipophilicity Regimes

For liquid–liquid extraction processes requiring maximum organic-phase retention of the extractant—such as nuclear waste partitioning or rare-earth recovery from acidic leachates—the elevated cLogP of the dodecanoyl derivative minimizes ligand loss to the aqueous phase compared to shorter-chain analogs like HPMBP [2]. Although direct extraction data for the target compound are not yet published, the class-level evidence on chain-length-dependent extraction efficiency supports its use in systems where long-chain mono-acyl pyrazolones are indicated [3].

Potentiometric Ion-Selective Electrode (ISE) Development for Lu³⁺ and Other Lanthanides

The successful use of the closely related bis-dodecandioyl derivative (H2DdBP) as an ionophore in Lu³⁺-selective electrodes—achieving Nernstian response factors of 8.60–10.40 mV/decade—demonstrates the viability of long-chain pyrazolone derivatives in potentiometric sensor applications [4]. The mono-dodecanoyl compound, with its simpler 1:1 metal–ligand stoichiometry, may offer advantages in sensor membrane formulation by avoiding the polynuclear speciation observed with bis-ligands [5].

Synthesis of Well-Defined Mono-Acyl Pyrazolone Metal Complexes for Catalysis and Materials Chemistry

When a single, well-defined β-diketone coordination site is required—as opposed to the dual-site architecture of bis(4-acylpyrazolones)—the mono-dodecanoyl derivative provides a structurally unambiguous ligand platform. The predictable MLₙ (n=1–3) stoichiometry facilitates the synthesis and characterization of discrete metal complexes for use as catalyst precursors, MRI contrast agents, or luminescent materials, without the complication of polynuclear species formation observed with long-chain bis-ligands [6].

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